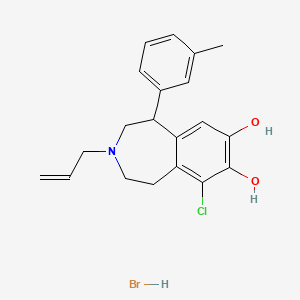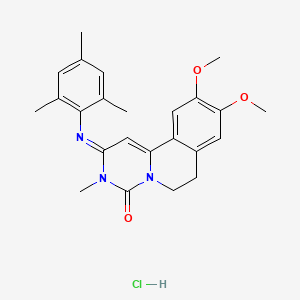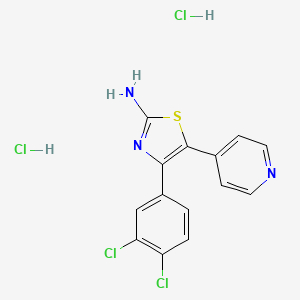
Tesmilifen
Übersicht
Beschreibung
Tesmilifen, auch bekannt als N,N-Diethyl-2-(4-Phenylmethyl)ethanamin, ist ein niedermolekulares antineoplastisches Medikament und Chemotherapie-Potenzierer. Es wurde von YM BioSciences Anfang der 2000er Jahre zur Behandlung von Brustkrebs entwickelt, wurde aber nie vermarktet. This compound ist strukturell mit dem Triphenylethylenderivat Tamoxifen verwandt, ihm fehlen jedoch die Stilbenbrücke und der dritte Phenylring, die für die Bindung an den Östrogenrezeptor erforderlich sind .
Herstellungsmethoden
This compound wird durch eine Reihe chemischer Reaktionen synthetisiert, an denen die Bildung der Diphenylmethanstruktur beteiligt ist. Die Synthese erfolgt in der Regel durch Reaktion von Benzylchlorid mit Phenol unter Bildung von Benzylphenylether, gefolgt von einer Alkylierung mit Diethylamin, um die endgültige Verbindung zu erhalten . Die Reaktionsbedingungen umfassen die Verwendung von Lösungsmitteln wie Ethanol und Katalysatoren wie Natriumhydroxid.
Wissenschaftliche Forschungsanwendungen
Tesmilifen wurde umfassend auf sein Potenzial zur Steigerung der Wirksamkeit der Chemotherapie untersucht. Es wurde gezeigt, dass es die Wirkung von Doxorubicin, einem häufig verwendeten Chemotherapeutikum, potenziert, indem es den Überlebensvorteil bei Patienten mit fortgeschrittenem Brustkrebs erhöht . Zusätzlich wurde this compound auf seine Fähigkeit untersucht, den Energiestoffwechsel von Krebszellen zu stören, wodurch diese anfälliger für die Chemotherapie werden . Seine Anwendungen erstrecken sich auf die Forschung in der Krebsbiologie, wo es verwendet wird, um die Mechanismen der Arzneimittelresistenz und die Rolle von Antiöstrogen-Bindungsstellen bei der Krebsbehandlung zu untersuchen .
Wirkmechanismus
Der genaue Wirkmechanismus von this compound ist nicht vollständig geklärt. Es wird vermutet, dass this compound als aktivierendes Substrat für die P-Glykoprotein-Pumpe wirken kann, die den Ausstoß typischer P-Glykoprotein-Substrate effizienter ermöglicht. Dieser Prozess verbraucht ATP, was zur Bildung von reaktiven Sauerstoffspezies führt, die die Fähigkeit der Zelle, diese zu inaktivieren, überfordern, was zum Zelltod führt . This compound bindet auch an Antiöstrogen-Bindungsstellen, verdrängt Histamin und korreliert mit seinen zytotoxischen Wirkungen in Brustkrebszellen .
Wirkmechanismus
Target of Action
Tesmilifene primarily targets P-glycoprotein 1 and the Histamine H1 receptor . P-glycoprotein 1 is a protein that in humans is encoded by the ABCB1 gene. It is an important protein of the cell membrane that pumps many foreign substances out of cells. The Histamine H1 receptor is a histamine receptor belonging to the family of G-protein-coupled receptors. This receptor is activated by the biogenic amine histamine .
Biochemical Pathways
Tesmilifene’s action on the P-gp pump leads to an enhanced consumption of ATP. The ATP may be consumed below a threshold necessary for survival, or, (more likely) the enhanced ATP production required to maintain ATP levels may result in the generation of reactive oxygen species (ROS) to an extent that overwhelms the cell’s ability to inactivate them .
Pharmacokinetics
It is known that tesmilifene is metabolized in the liver . It is also a substrate of the CYP3A subfamily and is an inhibitor of P-glycoprotein . Thus, the effects of various doses of tesmilifene on the pharmacokinetics of intravenous and orally administered docetaxel have been investigated in rats .
Result of Action
The result of Tesmilifene’s action would be additional cell death, but only in the mdr+ population. The doxorubicin would continue to act on the drug-sensitive remainder of the cell population, but without the help of tesmilifene . Tesmilifene binds to and displaces histamine from these sites equipotently to tamoxifen and more strongly than conventional antihistamines, and this action has been found to correlate with the cytotoxic effects of tesmilifene in breast cancer cells in vitro .
Vorbereitungsmethoden
Tesmilifene is synthesized through a series of chemical reactions involving the formation of the diphenylmethane structure. The synthetic route typically involves the reaction of benzyl chloride with phenol to form benzyl phenyl ether, followed by alkylation with diethylamine to produce the final compound . The reaction conditions include the use of solvents such as ethanol and catalysts like sodium hydroxide.
Analyse Chemischer Reaktionen
Tesmilifen durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: this compound kann oxidiert werden, um entsprechende N-Oxide zu bilden.
Reduktion: Die Verbindung kann reduziert werden, um sekundäre Amine zu bilden.
Substitution: this compound kann nukleophile Substitutionsreaktionen mit Halogenen eingehen.
Häufig verwendete Reagenzien in diesen Reaktionen sind Wasserstoffperoxid für die Oxidation, Lithiumaluminiumhydrid für die Reduktion und Halogenierungsmittel für die Substitution. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind N-Oxide, sekundäre Amine und halogenierte Derivate .
Vergleich Mit ähnlichen Verbindungen
Tesmilifen ist strukturell mit Tamoxifen verwandt, einem bekannten selektiven Östrogenrezeptor-Modulator, ihm fehlen jedoch die Stilbenbrücke und der dritte Phenylring, die für die Bindung an den Östrogenrezeptor erforderlich sind . Im Gegensatz zu Tamoxifen wirkt this compound nicht als selektiver Östrogenrezeptor-Modulator. Es ist auch mit Diphenylmethan-Antihistaminika wie Diphenhydramin und Hydroxyzine verwandt, ist aber in Assays der Anti-H1-Rezeptoraktivität viel schwächer . Diese strukturelle Einzigartigkeit macht this compound zu einem selektiven Liganden für Antiöstrogen-Bindungsstellen ohne Östrogenrezeptoraffinität.
Ähnliche Verbindungen sind:
Tamoxifen: Ein selektiver Östrogenrezeptor-Modulator, der bei der Behandlung von Brustkrebs eingesetzt wird.
Diphenhydramin: Ein Antihistaminikum zur Behandlung allergischer Reaktionen.
Hydroxyzine: Ein Antihistaminikum zur Behandlung von Angstzuständen und Spannung.
Eigenschaften
IUPAC Name |
2-(4-benzylphenoxy)-N,N-diethylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO/c1-3-20(4-2)14-15-21-19-12-10-18(11-13-19)16-17-8-6-5-7-9-17/h5-13H,3-4,14-16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFIXBCVWIPOYCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC1=CC=C(C=C1)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
92981-78-7 (hydrochloride) | |
| Record name | Tesmilifene [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098774233 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1045661 | |
| Record name | Tesmilifene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1045661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Although the exact mechanism of action is not known, one study (PMID: 16413681) proposes that tesmilifene may be an activating p-gp substrate, which enables the p-gp pump to extrude typical p-gp substrates (such as anthracyclines or taxanes) more efficiently. This process consumes ATP, since the p-gp is absolutely, and highly dependent on ATP hydrolysis. The mechanism of cell death is likely to result not from the presence of chemotherapy inside the cell (in fact the chemotherapy is extruded) but, directly or indirectly, from the enhanced consumption of ATP. The ATP may be consumed below a threshold necessary for survival, or, (more likely) the enhanced ATP production required to maintain ATP levels may result in the generation of reactive oxygen species (ROS) to an extent that overwhelms the cell’s ability to inactivate them. The result would be additional cell death, but only in the mdr+ population. The doxorubicin would continue to act on the drug sensitive remainder of the cell population, but without the help of tesmilifene. | |
| Record name | Tesmilifene | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04905 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
98774-23-3 | |
| Record name | Tesmilifene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=98774-23-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tesmilifene [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098774233 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tesmilifene | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04905 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Tesmilifene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1045661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TESMILIFENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I43T3ID6G2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![8,9-Dichloro-2,3,4,4A-tetrahydro-1H-pyrazino[1,2-A]quinoxalin-5(6H)-one hydrochloride](/img/structure/B1662587.png)


![2-Amino-6-methyl-4-propyl-[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B1662591.png)





![1-(3,5-Dichloropyridin-4-yl)-3-[(1,3-dimethyl-4-propylpyrazolo[3,4-b]pyridin-6-yl)amino]urea](/img/structure/B1662604.png)


